N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide is a synthetic organic compound characterized by the presence of a tetrazole ring and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide typically involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring, followed by the introduction of the pivalamide group through an amide coupling reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the tetrazole ring or the pivalamide group, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic certain biological structures, allowing the compound to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide include:
N-(4-chlorophenyl)pivalamide: Lacks the tetrazole ring but shares the pivalamide group.
1-(4-chlorophenyl)-1H-tetrazole: Contains the tetrazole ring but lacks the pivalamide group.
N-(4-chlorophenyl)-2,2-dimethylpropionamide: Another compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the combination of the tetrazole ring and the pivalamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-13(2,3)12(20)15-8-11-16-17-18-19(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBHUVBTQQYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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